Cas no 1173545-49-7 (N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide)

N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide structure
1173545-49-7 structure
Product Name:N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide
CAS No:1173545-49-7
MF:C17H14N4OS
MW:322.384261608124
CID:6377372
PubChem ID:43945940
Update Time:2025-07-13

N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide
    • 2-Pyrazinecarboxamide, N-[6-ethyl-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-
    • N-[(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pyrazine-2-carboxamide
    • AKOS024606885
    • (E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide
    • N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazine-2-carboxamide
    • 1173545-49-7
    • F1365-5673
    • Inchi: 1S/C17H14N4OS/c1-3-9-21-14-6-5-12(4-2)10-15(14)23-17(21)20-16(22)13-11-18-7-8-19-13/h1,5-8,10-11H,4,9H2,2H3
    • InChI Key: PUOJBXRRRZATOO-UHFFFAOYSA-N
    • SMILES: C1(C(N=C2N(CC#C)C3=CC=C(CC)C=C3S2)=O)=NC=CN=C1

Computed Properties

  • Exact Mass: 322.089
  • Monoisotopic Mass: 322.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.8A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 514.4±60.0 °C(Predicted)
  • pka: -2.96±0.10(Predicted)

N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide Pricemore >>

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N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide Related Literature

Additional information on N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide

Introduction to N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide (CAS No. 1173545-49-7)

N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1173545-49-7, represents a convergence of heterocyclic chemistry and medicinal chemistry, offering potential applications in the development of novel therapeutic agents.

The molecular structure of N-(2E)-6-ethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepyrazine-2-carboxamide is characterized by a fused heterocyclic system comprising a benzothiazole ring and a pyrazine ring. The presence of an ethyl group at the 6-position and an alkyne substituent at the 3-position contributes to the compound's overall complexity and reactivity. These structural features make it a promising candidate for further investigation in various biochemical pathways.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes or receptors involved in disease mechanisms. The benzothiazole moiety is particularly noteworthy, as it is a well-known pharmacophore found in numerous bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has been leveraged in the design of drugs for treating conditions ranging from infectious diseases to chronic disorders.

The pyrazine ring in N-(2E)-6-ethyl-3-(prop-2-yn-1-yli)-dihydro-benzothiazolylene-pyrazine-carboxamide further enhances its potential as a therapeutic agent. Pyrazines are known for their versatility in medicinal chemistry, often serving as key structural components in drugs that exhibit diverse biological activities. The combination of these two heterocyclic systems suggests that this compound may possess multiple binding sites capable of interacting with biological targets, thereby increasing its therapeutic efficacy.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical catalysts in numerous biochemical pathways, and their dysfunction is often associated with various diseases. By designing molecules that can selectively inhibit or activate specific enzymes, researchers can develop treatments that address the root causes of these conditions. The unique structural features of N-(2E)-[6]-ethyl-[3]-([prop]-[alpha]-yn-[1]-yl])-dihydro-[1],[3]-benzothiazol-[2]-ylidene-pyrazine-[carbonyl]-amide make it an intriguing candidate for such applications.

Recent studies have highlighted the importance of understanding the three-dimensional structure of target proteins to design effective inhibitors. Computational methods such as molecular docking have been instrumental in predicting how small molecules interact with biological targets. These techniques have been successfully applied to N-(2E)-[6]-ethyl-[3]-([prop]-[alpha]-yn-[1]-yl])-dihydro-[1],[3]-benzothiazol-[2]-ylidene-pyrazine-[carbonyl]-amide, providing insights into its binding mode and potential interactions with enzymes and receptors.

The propargyl group at the 3-position of the benzothiazole ring adds another layer of complexity to this compound. Propargyl derivatives are known for their ability to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. These reactivities have been exploited in synthetic chemistry to create complex molecular architectures, and they may also play a role in the biological activity of this compound.

In conclusion, N-(2E)-[6]-ethyl-[3]-([prop]-[alpha]-yn-[1]-yl))-dihydro-[1],[3]-benzothiazol-[2]-ylidene-pyrazine-carboxamide (CAS No. [1173545][49][7]) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential interactions with biological targets make it an attractive candidate for further investigation. As our understanding of biochemical pathways continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of novel therapeutic agents.

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